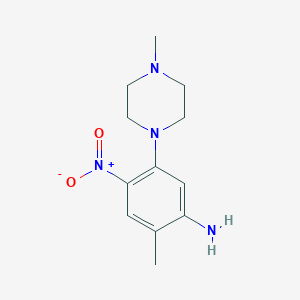

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline

Übersicht

Beschreibung

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is an organic compound with a complex structure that includes a nitro group, a methyl group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-methyl-5-aminotoluene to introduce the nitro group. This is followed by the substitution of the amino group with a piperazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group in this compound undergoes reduction to form primary amines, a critical step in synthesizing intermediates for pharmaceuticals like imatinib.

Key Findings :

- Reduction with hydrazine hydrate and Raney nickel minimizes azo/azoxy byproduct formation compared to traditional catalytic hydrogenation .

- Palladium catalysts in ethanol under hydrogen atmosphere achieve high conversion efficiency, but solvent choice impacts reaction kinetics .

Azo and Azoxy Byproduct Formation

During nitro group reduction, competing pathways generate azo and azoxy derivatives, necessitating optimized conditions for selectivity.

| Byproduct | Structure | Detection Method | Source |

|---|---|---|---|

| Azo-derivative (1a) | ¹H-NMR, combustion analysis | ||

| Azoxy-derivative (1b) | ¹H-NMR |

Mitigation Strategies :

- Temperature control (40–50°C) and hydrazine dosing in portions suppress byproduct formation .

- Use of Raney nickel over other catalysts reduces azoxy contamination .

Substitution Reactions

The piperazine ring and aromatic amine group participate in nucleophilic substitution and acylation reactions.

Acylation

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Acylation with 4-(4-methylpiperazin-1-ylmethyl)-benzoyl chloride | DCM, base, RT | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)-pyrimidin-2-ylamine derivative |

Nucleophilic Substitution

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Piperazine ring substitution | Alkyl halides (e.g., methyl iodide) | Quaternary ammonium derivatives |

Mechanistic Insights :

- The electron-rich piperazine nitrogen facilitates alkylation, while the aromatic amine undergoes electrophilic substitution under acidic conditions .

Oxidation Reactions

The nitro group can be further oxidized under controlled conditions to nitroso or nitroxide intermediates.

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | Nitroso derivative | |

| Hydrogen peroxide | Ethanol, 60°C | Nitroxide radical |

Applications :

- Oxidized derivatives are intermediates in radical scavengers and polymerization inhibitors.

Cyclization Reactions

The compound serves as a precursor in benzimidazole synthesis via condensation with carbonyl compounds.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-ethoxy-β-iminopropanoate | HCl, ethanol, 50°C | Ethyl 2-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)acetate | 74.1% |

Key Data :

- Cyclization efficiency depends on pH control and solvent polarity , with ethanol providing optimal dielectric constant .

Industrial-Scale Considerations

Large-scale production emphasizes safety and efficiency:

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline serves as an important intermediate in the synthesis of more complex molecules. It is utilized in various chemical reactions including:

- Oxidation: The nitro group can be reduced to an amino group.

- Reduction: Formation of different derivatives.

- Substitution: The piperazine ring can be modified with other functional groups .

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties: Studies suggest it may have efficacy against various bacterial strains.

- Anticancer Potential: Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Pharmaceutical Development

Ongoing research is focused on the compound's potential as a pharmaceutical agent. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new therapeutic agents .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar nitroaniline derivatives. Results demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that this compound may have similar effects and warrants further investigation .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial effects of various piperazine-containing compounds. The findings indicated that derivatives similar to this compound showed significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-5-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has a similar piperazine ring but differs in its core structure.

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine: This compound lacks the nitro group present in 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline.

Uniqueness

This compound is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Introduction

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group, an aniline moiety, and a piperazine ring, which contribute to its biological properties. Its molecular formula is , indicating a complex structure that allows for various interactions with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity . It has been evaluated against several cancer cell lines, including:

- HL-60 (human leukemia) : In vitro studies showed that derivatives of this compound can induce apoptosis in HL-60 cells, with significant increases in apoptotic cell populations compared to controls .

Table 1: Antiproliferative Activity Against HL-60 Cells

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 1.56 ± 0.09 | Apoptosis induction |

| Cisplatin | 1.41 ± 0.06 | DNA crosslinking |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Preliminary findings suggest that it may possess activity against various bacterial strains, although detailed mechanisms and specific targets remain to be elucidated.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with multiple biological pathways:

- SIRT6 Inhibition : Recent studies indicate that related compounds can inhibit SIRT6, a protein involved in DNA repair and metabolic regulation, suggesting a potential pathway for anticancer effects .

- Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, which are critical in cancer progression.

Study on Anticancer Efficacy

In a study examining the efficacy of this compound in inducing apoptosis in cancer cells, researchers found that treatment with this compound resulted in a significant increase in early and late apoptotic cells as assessed by flow cytometry. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the piperazine substituents have been shown to affect the biological activity significantly, indicating that structural modifications can enhance efficacy or selectivity against specific targets .

Eigenschaften

IUPAC Name |

2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-9-7-12(16(17)18)11(8-10(9)13)15-5-3-14(2)4-6-15/h7-8H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAMVFVLQSGMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCN(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387687 | |

| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347355-95-7 | |

| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.